9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-
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Overview
Description
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is part of a broader class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure, making them valuable in medicinal chemistry and drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of olefin metathesis reactions with Grubbs catalysts has been explored, although this method can be complex and expensive .
Chemical Reactions Analysis
Types of Reactions
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .
Scientific Research Applications
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but with different substituents.
8-Oxa-2-azaspiro[4.5]decane: A smaller spirocyclic compound with a different ring size.
Uniqueness
9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- is unique due to its specific substituents and the presence of both oxygen and nitrogen atoms within its ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-11(5-7-13-10)4-3-6-12-9-11/h12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJRYPCIMRMWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCCNC2)CCO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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